molecular formula C9H8FN3O2 B1398125 ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 1218764-82-9

ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B1398125
CAS No.: 1218764-82-9
M. Wt: 209.18 g/mol
InChI Key: MXCSKBGTKKSUDF-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a fluorine atom at the 6th position and an ethyl ester group at the 3rd position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out under basic conditions, often using a base such as sodium ethoxide in ethanol. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a scaffold for the design of new drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of drug action.

    Chemical Biology: The compound serves as a probe for studying biological pathways and identifying potential therapeutic targets.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway involved. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The unique structural features of this compound, such as the presence of the fluorine atom and the ethyl ester group, contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2/c1-2-15-9(14)7-5-3-4-6(10)11-8(5)13-12-7/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCSKBGTKKSUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=NC2=NN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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